molecular formula C10H11Cl2N3 B1434063 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 1803610-61-8

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B1434063
CAS RN: 1803610-61-8
M. Wt: 244.12 g/mol
InChI Key: OITRTYCLZARQIT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride, also known as 4-chloro-N-(4-methyl-1-piperazinyl)-benzamide hydrochloride, is a synthetic compound with a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 309.87 g/mol. This compound is used in a variety of biochemical and physiological studies due to its ability to interact with certain receptors in the body.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including pyrazolines and their derivatives, are crucial in organic chemistry due to their diverse biological activities and applications in drug development. The synthesis and application of these compounds in creating new pharmaceuticals and materials have been a significant area of research. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones showcases their value as a building block for synthesizing various heterocycles, indicating the potential utility of similar compounds in generating new chemical entities with significant applications (Gomaa & Ali, 2020).

Environmental Implications of Chlorophenyl Compounds

Research on chlorophenols and their derivatives, including their presence in environmental processes such as municipal solid waste incineration, provides context on managing and understanding the environmental impact of chlorophenyl compounds. These studies often focus on the degradation pathways, environmental fate, and potential toxicity of chlorophenyl derivatives, which are critical for assessing the environmental aspects of new chlorophenyl-containing chemicals (Peng et al., 2016).

Advanced Materials and Chemical Engineering

The development of new materials, including those derived from heterocyclic compounds, is an area of keen interest. Studies on the synthesis, properties, and applications of novel materials can provide insights into the potential uses of "1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride" in areas such as drug delivery, nanotechnology, and environmental remediation. For instance, the exploration of xylan derivatives for creating new biopolymer ethers and esters highlights the importance of functionalization in developing materials with specific properties, suggesting similar approaches could be applied to pyrazol-3-amine derivatives for targeted applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)-4-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9;/h2-6H,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITRTYCLZARQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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